molecular formula C21H26N2O3S B3456493 N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE

N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE

Cat. No.: B3456493
M. Wt: 386.5 g/mol
InChI Key: KFWNULKOUDYMNP-UHFFFAOYSA-N
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Description

N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that features a piperidine moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications

Preparation Methods

The synthesis of N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a carbonyl-containing phenyl derivative under specific conditions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug design and development, particularly in targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to biological receptors, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives such as:

Properties

IUPAC Name

N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-12-14-22(15-13-17)21(24)19-10-8-18(9-11-19)16-23(27(2,25)26)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWNULKOUDYMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE
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N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE

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